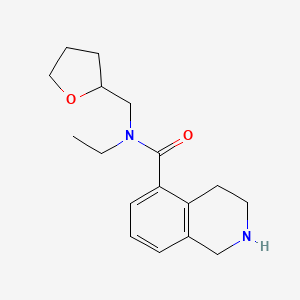
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as ODQ, is a chemical compound that has been widely used in scientific research. ODQ is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) in cells.
作用机制
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits sGC by binding to the heme group of the enzyme, which is essential for its catalytic activity. This prevents the conversion of GTP to cGMP, leading to a decrease in cGMP levels in cells. This decrease in cGMP levels results in various physiological effects, depending on the cell type and the context of the experiment.
Biochemical and Physiological Effects
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have various biochemical and physiological effects in different cell types. In smooth muscle cells, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits the relaxation of the muscle, leading to vasoconstriction. In platelets, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits the aggregation of platelets, leading to a decrease in thrombus formation. In neurons, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits the release of neurotransmitters, leading to a decrease in synaptic transmission.
实验室实验的优点和局限性
One of the advantages of using 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its specificity for sGC inhibition. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid does not affect other enzymes or signaling pathways, which allows for more precise investigation of the role of cGMP in various physiological processes. However, one of the limitations of using 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is its potential toxicity and off-target effects. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
未来方向
There are many future directions for the use of 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in scientific research. One direction is to investigate the role of cGMP in cancer progression and metastasis. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to inhibit the migration and invasion of cancer cells, suggesting that cGMP may play a role in these processes. Another direction is to investigate the effects of sGC activation and inhibition on the immune system. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that sGC may be a potential target for the treatment of inflammatory diseases. Overall, 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has a wide range of potential applications in scientific research, and further investigation is needed to fully understand its mechanisms and effects.
合成方法
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is synthesized by the reaction of 3,4-dihydroisoquinoline-5-carboxylic acid with 3-chloromethyltetrahydrofuran in the presence of a base. The reaction yields 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid as a white solid, which is purified by recrystallization.
科学研究应用
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used in various scientific research studies due to its ability to inhibit sGC. It has been used to investigate the role of cGMP in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmission. 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been used to study the effects of sGC activation and inhibition on the cardiovascular system, pulmonary hypertension, and ischemic stroke.
属性
IUPAC Name |
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(19)15-5-1-4-13-10-17(7-6-14(13)15)9-12-3-2-8-20-11-12/h1,4-5,12H,2-3,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYSNTNXEFWQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)

![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)



![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
![3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid](/img/structure/B6631695.png)
![4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B6631699.png)
![4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile](/img/structure/B6631704.png)